molecular formula C15H12N6O2S2 B2462029 N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251612-73-3

N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2462029
CAS RN: 1251612-73-3
M. Wt: 372.42
InChI Key: BCSJIULTFJJKNT-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12N6O2S2 and its molecular weight is 372.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds extensively studied for their synthetic processes and structural properties. For example, the synthesis and thiol-thione tautomeric equilibrium of related furan and thiazole compounds were explored by Koparır, Çetin, and Cansiz (2005) and El’chaninov and Aleksandrov (2018), providing insights into the chemical properties and potential applications of similar compounds (Koparır, Çetin, & Cansiz, 2005)(El’chaninov & Aleksandrov, 2018).

Antimicrobial Properties

Research has highlighted the antimicrobial potential of triazole, thiazole, and furan derivatives. Studies by Patel, Patel, and Shah (2015), and Mhaske, Vadgaonkar, Jadhav, and Bobade (2011) have shown that similar compounds exhibit significant antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Patel, Patel, & Shah, 2015)(Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Potential in Heterocyclic Chemistry

The role of compounds like this compound in the synthesis of heterocyclic structures is significant. Research by Kariuki, Abdel-Wahab, Mohamed, Bekheit, and El‐Hiti (2022), and Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, and Hosny (2019) demonstrates the synthesis of novel heterocyclic compounds using related precursors, highlighting the compound's utility in developing new chemical entities with potential applications in various fields (Kariuki, Abdel-Wahab, Mohamed, Bekheit, & El‐Hiti, 2022)(Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).

Electrochemical and Electrochromic Properties

The electrochemical and electrochromic properties of related compounds have been explored, as seen in the work of Akpinar, Udum, and Toppare (2013). Their research into thiazolothiazole-based copolymers with furan moieties opens up avenues for the application of such compounds in electrochromic devices (Akpinar, Udum, & Toppare, 2013).

Antiviral Potential

In the context of recent global health challenges, the antiviral potential of triazole-thiazole hybrids has been investigated, as noted by Rashdan, Abdelmonsef, Abou-Krisha, and Yousef (2021). Their study on novel thiadiazole-based molecules containing 1,2,3-triazole moiety against COVID-19 main protease suggests potential applications in antiviral drug development (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S2/c1-8-6-16-15(25-8)21-9(2)12(19-20-21)13(22)18-14-17-10(7-24-14)11-4-3-5-23-11/h3-7H,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSJIULTFJJKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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